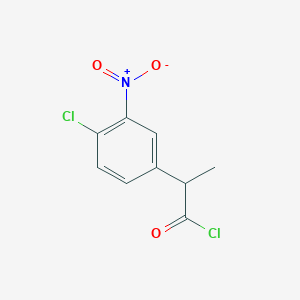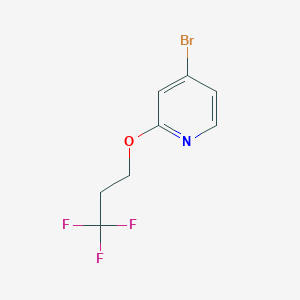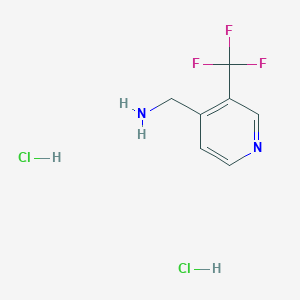![molecular formula C14H16N2O B1458595 5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1955548-06-7](/img/structure/B1458595.png)
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Vue d'ensemble
Description
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one, also known as 5-ethyl-THBN, is a synthetic compound that has been studied for its potential therapeutic applications. 5-ethyl-THBN has been found to have a variety of effects on biochemical and physiological processes, and has been used in laboratory experiments for its advantages and limitations.
Applications De Recherche Scientifique
Alzheimer’s Disease Treatment
This compound has been identified as a potent Phosphodiesterase 5 inhibitor with improved aqueous solubility . This characteristic is particularly beneficial in the treatment of Alzheimer’s Disease (AD), as it may enhance the therapeutic profile by increasing bioavailability in the central nervous system. The inhibition of Phosphodiesterase 5 is associated with increased cyclic guanosine monophosphate (cGMP) levels, which can have neuroprotective effects.
Neuroprotective Agent
The compound’s structure is conducive to neuroprotection, which is a critical strategy in preventing or slowing disease progression by reducing neuronal death . It can potentially be used in the treatment of various neurodegenerative diseases, such as Huntington’s disease, Parkinson’s disease, and Amyotrophic lateral sclerosis, by preserving neuronal function and structure.
Anti-neuroinflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-neuroinflammatory properties . They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells, which are implicated in the pathogenesis of several neurodegenerative disorders.
ER Stress and Apoptosis Inhibition
The compound has shown promise in inhibiting endoplasmic reticulum (ER) stress and apoptosis in neuronal cells . By reducing the expression of ER chaperones and apoptosis markers, such as cleaved caspase-3, it could offer a therapeutic approach to diseases where ER stress and apoptosis play a significant role.
Anti-inflammatory Pathway Modulation
The compound’s interaction with the NF-kB inflammatory pathway suggests a potential mechanism of action through the inhibition of this pathway . This could be relevant in conditions where the NF-kB pathway is overactive, leading to chronic inflammation and associated diseases.
Molecular Docking Studies
Molecular docking studies have shown that the compound and its derivatives have favorable interactions with active residues of proteins like ATF4 and NF-kB . This suggests that the compound could be further developed to target these proteins specifically, which are involved in stress response and inflammation.
Mécanisme D'action
Target of Action
The primary target of the compound 5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is Phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP), leading to increased levels of the cAMP response element binding protein (CREB), a transcriptional factor involved with learning and memory processes .
Mode of Action
5-Ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one acts as a potent inhibitor of PDE5 . By inhibiting PDE5, this compound prevents the hydrolysis of cGMP, thereby increasing the levels of CREB .
Biochemical Pathways
The inhibition of PDE5 by 5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one affects the cGMP signaling pathway . The increased levels of cGMP lead to an increase in CREB, which is involved in various learning and memory processes .
Pharmacokinetics
The compound 5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one has excellent in vitro IC50 (0.056 nM) and improved aqueous solubility
Result of Action
The result of the action of 5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is an increase in the levels of CREB, a transcriptional factor involved with learning and memory processes . This increase in CREB levels can potentially improve learning and memory, making this compound a potential candidate for the treatment of Alzheimer’s disease .
Propriétés
IUPAC Name |
5-ethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-16-12-6-4-3-5-10(12)14(17)11-9-15-8-7-13(11)16/h3-6,15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXFHKBDRNZTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole](/img/structure/B1458512.png)




![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1458521.png)







![10-Chloro-12-(4-methylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1458535.png)